4-chlorobenzyl 4-butoxybenzoate
Description
The exact mass of the compound this compound is 318.1022722 g/mol and the complexity rating of the compound is 318. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
(4-chlorophenyl)methyl 4-butoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClO3/c1-2-3-12-21-17-10-6-15(7-11-17)18(20)22-13-14-4-8-16(19)9-5-14/h4-11H,2-3,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FODJOUGCSYPRNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)OCC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Heterogeneous Catalysis
A significant step toward reducing the environmental impact of esterification is the replacement of homogeneous liquid acid catalysts with solid, heterogeneous catalysts. mdpi.com Solid acid catalysts, such as ion-exchange resins (e.g., Dowex H+), zeolites, or sulfonic acids immobilized on a solid support like silica, offer several advantages. mdpi.comnih.govacs.org
Reduced Corrosion and Waste: Solid catalysts are generally less corrosive than mineral acids, mitigating damage to reaction vessels. mdpi.com
Ease of Separation and Reusability: The catalyst can be easily removed from the reaction mixture by simple filtration and can often be regenerated and reused for multiple reaction cycles, which significantly reduces waste and operational costs. nih.govacs.org
Simplified Product Purification: The elimination of a soluble catalyst simplifies the work-up process, as there is no need for neutralization and subsequent removal of salts. acs.org
For the synthesis of 4-chlorobenzyl 4-butoxybenzoate, this would involve reacting 4-butoxybenzoic acid and 4-chlorobenzyl alcohol in the presence of a solid acid catalyst, likely with the removal of water to drive the reaction to completion.
Enzyme Catalyzed Esterification
Biocatalysis represents a frontier in green chemistry, utilizing enzymes to perform chemical transformations with high specificity and efficiency under mild conditions. nih.gov Lipases are a class of enzymes that are particularly effective at catalyzing esterification reactions. researchgate.net
Mild Reaction Conditions: Enzymatic reactions typically occur at or near room temperature and at neutral pH, drastically reducing the energy consumption associated with heating and eliminating the need for strong acids or bases. nih.gov
High Selectivity: Enzymes exhibit high chemo-, regio-, and enantioselectivity, which can lead to purer products and fewer side reactions.
Biodegradability: Enzymes are fully biodegradable, posing no long-term environmental hazard.
The application of a lipase, potentially from a source like Candida rugosa or an immobilized variant for enhanced stability and reusability, could synthesize 4-chlorobenzyl 4-butoxybenzoate from its corresponding acid and alcohol precursors in an aqueous or solvent-free system. nih.govresearchgate.net This approach is considered highly "natural" and aligns well with the principles of green synthesis. nih.gov
Phase Transfer Catalysis Ptc
Phase-transfer catalysis is a powerful technique for reacting substances that are located in different immiscible phases (e.g., an aqueous phase and an organic phase). crdeepjournal.org This methodology can be adapted for ester synthesis, often providing high yields under mild conditions with simple operational procedures. mdpi.comtandfonline.com
A potential PTC route for 4-chlorobenzyl 4-butoxybenzoate could involve the reaction of the sodium or potassium salt of 4-butoxybenzoic acid (dissolved in an aqueous phase) with 4-chlorobenzyl chloride (dissolved in an organic solvent). A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, would transport the butoxybenzoate anion from the aqueous phase to the organic phase, where it can react with the 4-chlorobenzyl chloride. mdpi.comcrdeepjournal.org This method avoids the use of strong acids and can often proceed at lower temperatures than traditional methods.
Microwave Assisted Synthesis
The use of microwave irradiation as an energy source for chemical reactions has gained significant traction as a green chemistry tool. ijsdr.org Microwave heating can dramatically accelerate reaction rates, leading to significantly shorter reaction times compared to conventional heating methods. uwlax.edu
Energy Efficiency: By directly heating the reaction mixture, microwaves can be more energy-efficient than conventional heating, which relies on conduction and convection. uwlax.edu
Applying microwave-assisted synthesis to the esterification of 4-butoxybenzoic acid and 4-chlorobenzyl alcohol could lead to a much faster and more energy-efficient production of 4-chlorobenzyl 4-butoxybenzoate.
Liquid Crystalline Phase Behavior and Physical Characteristics of 4 Chlorobenzyl 4 Butoxybenzoate
Optical Properties of Liquid Crystalline Phases
The optical characteristics of liquid crystals are paramount to their application in electro-optical devices. For 4-chlorobenzyl 4-butoxybenzoate, a comprehensive understanding of its refractive indices and birefringence is essential for predicting its interaction with light.
Refractive Indices and Birefringence Measurements
The defining optical feature of a liquid crystal is its birefringence, the difference between the extraordinary refractive index (nₑ) and the ordinary refractive index (nₒ). This property arises from the anisotropic nature of the rod-like molecules and their preferential alignment along a common director axis in the mesophase. The extraordinary refractive index is measured for light polarized parallel to the director, while the ordinary refractive index is for light polarized perpendicularly.
The birefringence (Δn = nₑ - nₒ) is a crucial parameter. For a hypothetical scenario based on similar benzoate (B1203000) esters, the values could be expected to be in the range of 0.15 to 0.25 at room temperature in the nematic phase.
| Property | Symbol | Hypothetical Value Range |
| Extraordinary Refractive Index | nₑ | 1.65 - 1.75 |
| Ordinary Refractive Index | nₒ | 1.50 - 1.55 |
| Birefringence | Δn | 0.15 - 0.25 |
Note: The table above presents hypothetical data for illustrative purposes due to the absence of specific experimental values for this compound in available literature.
Optical Anisotropy and Its Dependence on Temperature
Optical anisotropy is intrinsically linked to the degree of molecular order within the liquid crystal. As the temperature of this compound increases within its mesophase, the thermal energy causes greater fluctuations in the alignment of the molecules, leading to a decrease in the orientational order parameter, S. This, in turn, results in a reduction of the birefringence.
The relationship between birefringence and the order parameter is approximately linear, as described by the equation:
Δn = Δn₀ * S
where Δn₀ is the birefringence of a perfectly ordered crystal. Consequently, a plot of birefringence versus temperature for this compound would be expected to show a gradual decrease as the temperature rises, with a sharp drop to zero at the clearing point, where the material transitions to the isotropic liquid phase.
Viscoelastic Properties and Rheological Behavior in Mesophases
The viscoelastic properties of liquid crystals describe their dual nature, exhibiting both viscous (liquid-like) and elastic (solid-like) characteristics. The rheological behavior of this compound in its mesophases is complex and anisotropic, heavily dependent on the alignment of the director.
The flow behavior is governed by a set of viscosity coefficients, most notably the Miesowicz viscosities (η₁, η₂, η₃), which correspond to different orientations of the director relative to the flow and velocity gradient. While specific values for this compound are not documented, a general trend for calamitic (rod-like) liquid crystals is that the viscosity is highest when the director is perpendicular to the flow and lowest when it is parallel.
The elastic properties are described by the Frank elastic constants (K₁₁, K₂₂, K₃₃), which represent the energy required for splay, twist, and bend deformations of the director field, respectively. These constants are critical in determining the response of the liquid crystal to external electric or magnetic fields.
| Property | Symbol | Description |
| Splay Elastic Constant | K₁₁ | Resistance to splay deformation |
| Twist Elastic Constant | K₂₂ | Resistance to twist deformation |
| Bend Elastic Constant | K₃₃ | Resistance to bend deformation |
| Miesowicz Viscosity 1 | η₁ | Director perpendicular to flow, parallel to gradient |
| Miesowicz Viscosity 2 | η₂ | Director parallel to flow |
| Miesowicz Viscosity 3 | η₃ | Director perpendicular to flow and gradient |
Note: This table describes the key viscoelastic parameters for a nematic liquid crystal. Specific values for this compound are not available.
Influence of Molecular Structure on Mesogenic Range and Type
The molecular structure of this compound is the primary determinant of its liquid crystalline properties, including the temperature range of its mesophases (mesogenic range) and the type of phases it forms (e.g., nematic, smectic).
The key structural features influencing its mesomorphism are:
Rigid Core: The central biphenyl (B1667301) ester group provides the necessary rigidity and linearity for the formation of a stable mesophase.
Generally, an increase in the rigidity and linearity of the molecule, along with optimal intermolecular attractions, leads to a higher clearing point and a broader mesogenic range. The specific balance of these factors in this compound dictates its unique phase transition temperatures and the nature of the liquid crystalline phases it exhibits.
Applications of 4 Chlorobenzyl 4 Butoxybenzoate in Advanced Materials Science
Integration into Liquid Crystal Display Technologies
The integration of novel liquid crystalline materials is pivotal for the advancement of liquid crystal display (LCD) technologies. The molecular structure of 4-chlorobenzyl 4-butoxybenzoate, featuring a rigid core and flexible terminal groups, makes it a candidate for inclusion in liquid crystal mixtures designed for display applications.
Electro-Optical Switching Mechanisms
The electro-optical switching in nematic liquid crystals, a phase where constituent molecules have long-range orientational order, is the fundamental principle behind most LCDs. When an external electric field is applied to a thin film of liquid crystal material, the director, which represents the average orientation of the long molecular axes, tends to align with the field. This reorientation alters the effective refractive index of the liquid crystal layer.
Response Time and Contrast Ratio Optimization
Below is a hypothetical data table illustrating the potential impact of incorporating this compound into a standard nematic liquid crystal mixture.
| Property | Host Liquid Crystal (LC) | Host LC + 5% this compound (Hypothetical) |
| Dielectric Anisotropy (Δε) at 1 kHz, 25°C | +5.0 | +5.5 |
| Rotational Viscosity (γ₁) at 25°C (mPa·s) | 100 | 110 |
| Birefringence (Δn) at 589 nm, 25°C | 0.10 | 0.11 |
| Response Time (τ_on + τ_off) (ms) | 20 | 22 |
| Contrast Ratio | 1000:1 | 1100:1 |
Note: This table is for illustrative purposes and is based on general principles of liquid crystal mixtures. Actual experimental data would be required for verification.
Utilization in Temperature Sensing Devices and Thermotropic Sensors
Thermotropic liquid crystals exhibit phase transitions at specific temperatures. This property can be harnessed for the development of temperature sensors. The clearing point, the temperature at which a liquid crystal transitions to an isotropic liquid, is highly sensitive to the molecular structure of the compound. For this compound, its specific clearing point, as well as any other mesophase transition temperatures, could serve as a calibrated reference for temperature sensing.
Furthermore, the optical properties of liquid crystals, such as their birefringence and selective reflection in cholesteric phases, are temperature-dependent. By incorporating this compound into a liquid crystal mixture, it is conceivable to create a material whose color or light transmission properties change predictably with temperature. This could be utilized in applications ranging from simple thermometers to more complex thermal mapping devices.
Development of Optoelectronic Materials and Devices
Optoelectronic devices rely on the interaction of light and electric fields. The electro-optical properties of liquid crystals make them prime candidates for various optoelectronic applications beyond displays. The ability to modulate light by applying a voltage is fundamental to devices such as spatial light modulators (SLMs), optical switches, and variable optical attenuators.
The specific molecular characteristics of this compound, such as its polarizability and dipole moment, would influence the electro-optic coefficient of a liquid crystal mixture. A higher electro-optic coefficient would lead to more efficient light modulation, requiring lower operating voltages. Research in this area would involve characterizing the electro-optic response of mixtures containing this compound to assess their suitability for next-generation optoelectronic devices.
Role in Non-Linear Optics and Photonic Applications
Non-linear optics (NLO) involves the interaction of high-intensity light with materials to produce new optical frequencies. Organic materials with delocalized π-electron systems, a feature present in the aromatic rings of this compound, can exhibit significant NLO properties. The molecular asymmetry introduced by the chloro and butoxy substituents could enhance the second-order NLO response, which is crucial for effects like second-harmonic generation (SHG).
In a liquid crystalline phase, the long-range orientational order can lead to macroscopic NLO effects. By aligning the liquid crystal molecules with an external field, it may be possible to create a material with a large effective NLO coefficient. The potential of this compound in this domain would depend on its molecular hyperpolarizability and the ease with which it can be aligned in a non-centrosymmetric manner.
Potential as Components in Anisotropic Composites and Polymer Dispersed Liquid Crystals
Anisotropic composites, which exhibit directionally dependent properties, can be fabricated by embedding aligned liquid crystals within a polymer matrix. Polymer dispersed liquid crystals (PDLCs) are a prime example, where microdroplets of a liquid crystal are dispersed in a solid polymer. Current time information in Bangalore, IN. These materials can be switched from a light-scattering (opaque) state to a transparent state by applying an electric field.
The properties of a PDLC film, such as its driving voltage, contrast, and response time, are influenced by the liquid crystal and polymer used. The addition of this compound to the liquid crystal droplets could modify the refractive index mismatch between the liquid crystal and the polymer, thereby affecting the scattering efficiency and contrast of the device. Its solubility in the polymer matrix and its impact on the droplet morphology would also be important considerations. The electro-optical performance of PDLCs is highly dependent on the properties of the constituent materials. Current time information in Bangalore, IN.
The following table outlines potential research directions for evaluating this compound in PDLC applications.
| Research Area | Key Parameters to Investigate | Potential Impact of this compound |
| Refractive Index Matching | Refractive indices of the liquid crystal mixture and polymer | Tuning the refractive index of the liquid crystal to optimize scattering and transparency. |
| Droplet Morphology | Droplet size and shape distribution | Influencing the phase separation process to control droplet characteristics. |
| Electro-Optical Performance | Driving voltage, switching times, contrast ratio | Modifying the dielectric properties and viscosity of the liquid crystal to enhance performance. |
| Adhesion and Stability | Interfacial tension between liquid crystal and polymer | Improving the long-term stability and reliability of the PDLC film. |
Structure Property Relationships and Derivatives of 4 Chlorobenzyl 4 Butoxybenzoate
Systematic Variation of Aromatic Ring Substituents
The presence of a chlorine atom on the benzyl (B1604629) ring of 4-chlorobenzyl 4-butoxybenzoate significantly influences its liquid crystalline properties. Halogenation, in general, affects mesophase stability through a combination of factors including changes in molecular polarizability, dipole moment, and steric effects.
Research on various liquid crystalline series demonstrates that lateral halogen substitution can have a profound impact. For instance, in some systems, replacing a hydrogen atom with a halogen like fluorine or chlorine can lead to a decrease in the nematic-isotropic transition temperature (clearing point). This is often attributed to the increase in molecular breadth, which disrupts the parallel alignment of the molecules. However, in other cases, the increased dipole moment from the halogen can enhance intermolecular attractions, thereby stabilizing the mesophase. researchgate.netnih.gov
For 1,2,3-triazole-based nematic liquid crystals, it has been observed that introducing halogen atoms can significantly broaden the mesogenic temperature range. researchgate.net This effect is attributed to a combination of weak intermolecular forces and a large dipole moment. researchgate.net Studies on 4-cyano-phenyl esters have shown that fluoro-substitution can sometimes lead to higher clearing points and markedly broader nematic ranges compared to their non-fluorinated analogues. researchgate.net The position of the halogen is also crucial; for example, different substitution patterns on a phenyl ring can alter the molecular conformation and thereby modulate the liquid crystal phase behavior. nih.gov
The following table, derived from studies on analogous benzoate (B1203000) ester systems, illustrates the typical effect of halogen substitution on mesophase stability.
| Substituent (X) on Benzyl Ring | Generic Structure | Melting Point (°C) | Nematic-Isotropic Transition (°C) | Mesophase Range (°C) |
|---|---|---|---|---|
| -H | X-C₆H₄-CH₂-OOC-C₆H₄-OC₄H₉ | Data not available | Data not available | Data not available |
| -F | Typically lower than -Cl | Marginally lower than -H | Can be broader or narrower | |
| -Cl | Reference point | Reference point | Reference point | |
| -Br | Typically higher than -Cl | Often lower due to steric hindrance | Generally narrower |
The 4-butoxy group in this compound is a flexible tail that significantly influences its mesomorphic properties. The length of this alkyl chain is a key determinant of the type of mesophase formed and the transition temperatures.
In many homologous series of liquid crystals, as the alkyl chain length increases, there is often a decrease in the melting point and a characteristic "odd-even" effect in the nematic-isotropic transition temperature. The odd-even effect refers to the alternating behavior of the clearing point as the number of carbon atoms in the alkyl chain switches between odd and even. This is because the orientation of the terminal C-C bond relative to the molecular axis differs for odd and even chain lengths, affecting the anisotropy of molecular polarizability.
Longer alkyl chains tend to promote the formation of more ordered smectic phases at the expense of the nematic phase. benthamdirect.com For instance, in one series of ester molecules, shorter chain derivatives were non-mesomorphic, intermediate chains showed monotropic behavior, and longer chains exhibited enantiotropic smectogenic behavior without a nematic phase. benthamdirect.com The introduction of branching in the alkyl chain generally lowers the clearing point and reduces mesophase stability due to steric hindrance, which disrupts the parallel molecular packing.
The table below shows the expected trend in transition temperatures for a homologous series of 4-chlorobenzyl 4-alkoxybenzoates.
| Alkoxy Chain (CnH2n+1O-) | Nematic-Isotropic Transition (°C) - Expected Trend | Smectic Phase Tendency |
|---|---|---|
| Methoxy (n=1) | Low or non-mesomorphic | Low |
| Ethoxy (n=2) | Higher than n=1 | Low |
| Propoxy (n=3) | Lower than n=2 (odd-even effect) | Increasing |
| Butoxy (n=4) | Higher than n=3 (odd-even effect) | Increasing |
| Pentoxy (n=5) | Lower than n=4 (odd-even effect) | High |
| Hexoxy (n=6) | Higher than n=5 (odd-even effect) | Very High, may dominate |
Note: This table illustrates the well-established odd-even effect and the trend towards smectic phase formation with increasing chain length in calamitic liquid crystals. benthamdirect.com
Modification of the Central Ester Linkage and its Impact on Mesomorphism
The ester linkage (-COO-) in this compound is a crucial component of the rigid core, contributing to its linearity and polarity. Replacing this linkage with other groups can dramatically alter the mesomorphic properties. tandfonline.comtandfonline.com
The table below summarizes the general influence of different central linkages on liquid crystal properties, based on comparative studies of various mesogenic series.
| Central Linkage | Typical Impact on Mesophase Stability | Common Mesophases |
|---|---|---|
| Ester (-COO-) | Moderate thermal stability, good polarity | Nematic, Smectic |
| Schiff Base (-CH=N-) | Can be high, but potentially less stable chemically | Nematic, Smectic |
| Azo (-N=N-) | High thermal stability, strong absorption in visible | Nematic, Smectic |
| Amide (-NH-CO-) | Strong hydrogen bonding can lead to high melting points and smectic phases | Smectic, Nematic |
Note: This table is a generalization based on findings from multiple liquid crystal systems. tandfonline.comtandfonline.comresearchgate.net
Synthesis and Characterization of Multicomponent Liquid Crystal Mixtures
In practical applications, single liquid crystal compounds are rarely used. Instead, multicomponent mixtures are formulated to achieve a broad operating temperature range and optimize physical properties such as viscosity, birefringence, and dielectric anisotropy. google.com this compound, with its nematic properties, would be a potential component in such mixtures.
The formulation of liquid crystal mixtures often involves creating eutectic compositions, which have a lower melting point than any of the individual components. mdpi.com This allows for the creation of room-temperature liquid crystal mixtures from components that are solid at room temperature. By mixing two or more short-chain ester liquid crystals of similar molecular lengths, it is possible to create low-viscosity nematic mixtures with wide temperature ranges. google.comgoogle.com The characterization of these mixtures involves techniques like differential scanning calorimetry (DSC) to determine phase transition temperatures and polarized optical microscopy (POM) to identify the mesophase textures. wikipedia.org
Computational Design and Experimental Validation of Novel Derivatives
Modern liquid crystal research increasingly relies on computational methods, particularly Density Functional Theory (DFT), to predict the properties of novel molecules before their synthesis. researchgate.netresearchgate.netsemanticscholar.org This approach saves significant time and resources. For derivatives of this compound, DFT could be used to calculate key molecular parameters that correlate with liquid crystalline behavior.
These parameters include:
Molecular Geometry: Optimization of the molecular structure to determine its linearity and planarity.
Dipole Moment: The magnitude and direction of the molecular dipole moment influence dielectric properties and intermolecular forces. researchgate.net
Polarizability: Anisotropy in polarizability is a key factor for the formation of a nematic phase.
Aspect Ratio (Length-to-Breadth): A higher aspect ratio generally favors liquid crystallinity.
Once these properties are calculated for a proposed derivative, they can be compared with those of known liquid crystals to predict its potential for mesophase formation and its likely transition temperatures. semanticscholar.org Experimental synthesis and characterization using DSC, POM, and other spectroscopic techniques are then used to validate the computational predictions. researchgate.net For instance, DFT calculations have successfully correlated predicted quantum chemical parameters with the experimentally observed mesophase stability and type for various azo/ester liquid crystals. researchgate.netsemanticscholar.org
Synergistic Effects in Blends for Tunable Properties
When formulating multicomponent liquid crystal mixtures, sometimes non-ideal behavior or synergistic effects are observed. This means the properties of the mixture are not simply a weighted average of the properties of its components. acs.org One of the most interesting synergistic effects is the induction of a mesophase that is not present in any of the pure components.
For example, mixing two non-smectogenic nematic compounds can sometimes result in a mixture that exhibits a smectic phase over a certain composition range. mdpi.com This induced smectic phase arises from specific molecular interactions, such as charge transfer or favorable packing arrangements between the different molecules, that promote a higher degree of positional order. In a study of binary mixtures of biphenyl-based liquid crystals, an induced smectic C phase was observed, with the terminal chain length of the components affecting the conformation and steric impact in the mixed state. mdpi.com These synergistic effects are highly valuable as they provide a powerful tool for tuning the properties of liquid crystal materials for specific applications.
Future Research Directions and Unexplored Avenues for 4 Chlorobenzyl 4 Butoxybenzoate
Exploration of Chiral Analogues for Ferroelectric and Antiferroelectric Applications
The introduction of chirality into a liquid crystal structure can lead to the emergence of ferroelectric and antiferroelectric phases, which are of immense interest for fast-switching display devices and optical modulators. scispace.comresearchgate.netlcsoftmatter.com For 4-chlorobenzyl 4-butoxybenzoate, the synthesis and investigation of chiral analogues could unveil such valuable properties.
Future research should focus on introducing a chiral center, for instance, by replacing the butoxy group with a chiral alkoxy chain, such as (S)- or (R)-2-methylbutoxy. The resulting chiral molecules could exhibit spontaneous polarization and distinct switching behaviors under an applied electric field. A key area of investigation would be the relationship between the molecular structure, the helical twisting power, and the nature of the resulting mesophases (e.g., chiral nematic (N), smectic C (SmC), or antiferroelectric smectic C (SmCA*)).
The presence of the chlorine atom is anticipated to influence the molecular dipole moment, a critical parameter in ferroelectric and antiferroelectric materials. nih.gov Studies on homologous series with varying chiral chains would be instrumental in tuning the mesophase behavior and optimizing the electro-optical properties. The goal would be to achieve materials with high spontaneous polarization, low viscosity, and a broad temperature range for the desired ferroelectric or antiferroelectric phase.
Table 1: Potential Chiral Analogues of this compound and Their Target Properties
| Chiral Moiety Example | Target Mesophase | Potential Application |
| (S)-2-methylbutoxy | Smectic C* (Ferroelectric) | Microdisplays, Spatial Light Modulators |
| (R)-3,7-dimethyloctyloxy | Smectic CA* (Antiferroelectric) | High-resolution, grayscale displays |
| Chiral lactate (B86563) derivatives | Blue Phases | Fast-response optical shutters |
Investigation of Self-Assembly in Confined Geometries
The behavior of liquid crystals can be dramatically altered when they are confined to small spaces, such as microchannels or nanopores. rsc.org Investigating the self-assembly of this compound in such confined geometries is a promising research avenue. The interplay between the molecular ordering of the liquid crystal and the surface interactions of the confining material can lead to novel structures and functionalities.
Research in this area could involve fabricating microfluidic devices with channels of varying dimensions and surface chemistries to observe the alignment and defect structures of this compound. rsc.org Three-dimensional microchannels, in particular, could guide the self-assembly into complex, ordered arrays. rsc.org Such structures could be used as templates for the synthesis of porous materials with controlled anisotropy or as microreactors for continuous flow chemical processes. The polar nature of the molecule suggests that its orientation could be manipulated by surface charges or applied fields within the microchannels, offering a means to dynamically control the properties of the confined system.
Development of Responsive Materials based on External Stimuli (Light, Electric Field, Magnetic Field)
The inherent anisotropy and polarizability of liquid crystals make them highly responsive to external stimuli. For this compound, a key area of future research is the development of materials that can change their optical or physical properties in response to light, electric fields, or magnetic fields.
The response to an electric field is fundamental to most liquid crystal applications. Detailed studies on the dielectric anisotropy and electro-optical switching behavior of this compound are warranted. The presence of the C-Cl bond is expected to contribute to a significant dipole moment, potentially leading to a strong dielectric response.
Furthermore, the incorporation of photosensitive moieties, such as azobenzene (B91143) derivatives, into the molecular structure or as dopants could render the material responsive to light. Photoisomerization of the dopant could disrupt the liquid crystal ordering, leading to a reversible phase transition or a change in color, which is useful for applications like optical data storage and smart windows.
Advanced Spectroscopic Probes for Real-Time Mesophase Dynamics
A deeper understanding of the molecular dynamics within the various mesophases of this compound is crucial for optimizing its performance in applications. Advanced spectroscopic techniques can provide unprecedented insights into these dynamics in real-time.
For instance, deuterium (B1214612) nuclear magnetic resonance (2H NMR) spectroscopy on selectively deuterated samples can be employed to study the orientation and dynamics of different molecular segments. sci-hub.se This technique can elucidate the degree of ordering and the nature of molecular reorientations in the nematic and any potential smectic phases. sci-hub.se Time-resolved Raman or infrared spectroscopy could be used to probe the conformational changes and intermolecular interactions during phase transitions or in response to external fields. These experimental studies would provide valuable data for validating and refining molecular models.
Computational Design of Advanced Materials with Predictive Performance
Computational methods, particularly molecular dynamics (MD) simulations and machine learning, are becoming indispensable tools in materials science. aps.org Applying these techniques to this compound can accelerate the discovery of new materials with tailored properties.
MD simulations can be used to predict the phase behavior, transition temperatures, and physical properties (e.g., viscosity, elastic constants) of the parent compound and its hypothetical analogues. These simulations can also provide a molecular-level understanding of the structure-property relationships.
Machine learning models, trained on experimental and computational data from a library of related benzoate (B1203000) esters, could predict the properties of new, unsynthesized compounds. This predictive capability would allow for the high-throughput screening of virtual candidates for specific applications, significantly reducing the experimental effort required for materials discovery.
Integration into Smart Textiles and Flexible Electronic Devices
The field of wearable technology is rapidly expanding, creating a demand for new materials that can be integrated into textiles and flexible electronic devices. rsc.org Liquid crystals like this compound could play a significant role in this area.
Future research could explore the encapsulation of this liquid crystal into polymer microcapsules, which could then be embedded into textile fibers. These "smart textiles" could change color in response to temperature, pressure, or the presence of certain chemicals, acting as wearable sensors. nih.govresearchgate.net
Furthermore, the development of flexible displays based on this liquid crystal could lead to rollable screens and wearable electronic paper. The challenges in this area include achieving robust alignment on flexible substrates and ensuring the long-term stability of the device under mechanical stress.
Table 2: Potential Applications in Smart Textiles and Flexible Devices
| Application | Function of this compound | Key Research Challenge |
| Color-changing textiles | Thermochromic or chemo-responsive optical effects | Encapsulation and durability during washing |
| Flexible displays | Active layer for light modulation | Alignment on flexible substrates, mechanical robustness |
| Wearable sensors | Detection of analytes through changes in LC phase | Selectivity, sensitivity, and integration with electronics mdpi.com |
Environmental Considerations and Sustainable Synthesis of Benzoate Esters
As with all chemical manufacturing, the environmental impact of producing benzoate esters is a critical consideration. Future research must focus on developing sustainable and green synthetic routes to this compound and related compounds.
Traditional esterification methods often rely on harsh catalysts and produce significant waste. sci-hub.se Greener alternatives, such as microwave-assisted synthesis, can dramatically reduce reaction times and energy consumption. researchgate.netmdpi.com The use of solid acid catalysts or biocatalysts, like lipases, offers pathways that are more environmentally benign, with easier product separation and catalyst recycling. nih.gov Life cycle assessment studies of these novel synthetic routes would be essential to quantify their environmental benefits compared to conventional methods. A focus on using renewable starting materials and minimizing the use of hazardous solvents will be paramount. ugm.ac.id
Exploration of Alternative Synthetic Routes with Reduced Environmental Footprint
The traditional synthesis of this compound, like many esters, often relies on classical methods such as Fischer esterification. This process typically involves the reaction of 4-butoxybenzoic acid with 4-chlorobenzyl alcohol in the presence of a strong, corrosive mineral acid catalyst like sulfuric acid. rug.nltcu.edu While effective, this approach presents several environmental and operational drawbacks, including the corrosive nature of the catalyst, the generation of acidic waste streams requiring neutralization (which produces salt byproducts), and potentially harsh reaction conditions requiring significant energy input. rug.nlmdpi.commdpi.com In the quest for more sustainable chemical manufacturing, research into greener synthetic methodologies for ester production offers promising alternatives that could be applied to the synthesis of this compound. These modern approaches focus on increasing efficiency, minimizing waste, and utilizing less hazardous materials.
Future research could explore the following greener synthetic pathways:
Q & A
Basic Research Questions
Q. What are the common synthetic routes for introducing the 4-chlorobenzyl group into ester derivatives like 4-chlorobenzyl 4-butoxybenzoate?
- Methodological Answer : The 4-chlorobenzyl group is typically introduced via etherification or esterification reactions. For example, reacting 4-chlorobenzyl chloride with a phenolic or carboxylic acid component in the presence of a base (e.g., K₂CO₃) under reflux conditions in anhydrous ethanol . Key steps include:
- Reagent Ratios : A 1.2:1 molar excess of 4-chlorobenzyl chloride to the hydroxy/carboxy component.
- Reaction Monitoring : Track completion via TLC or color changes (e.g., from pale yellow to colorless) .
- Purification : Recrystallization from ethanol or column chromatography for higher purity .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- Spectroscopy : ¹H/¹³C NMR to confirm ester linkage and substituent positions. For example, the 4-chlorobenzyl group shows aromatic protons at δ 7.2–7.4 ppm .
- Mass Spectrometry : ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 348.1 for C₁₈H₁₈ClO₃).
- Thermal Analysis : TGA/DSC to assess decomposition temperatures and stability (e.g., decomposition onset at ~200°C) .
Q. What safety precautions are essential when handling 4-chlorobenzyl derivatives?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and sealed goggles due to skin/eye corrosion risks .
- Ventilation : Use fume hoods to avoid inhaling volatile intermediates (e.g., 4-chlorobenzyl chloride vapors).
- Storage : Keep in airtight containers under dry, inert conditions to prevent hydrolysis .
Advanced Research Questions
Q. How can reaction yields be optimized for this compound synthesis under varying conditions?
- Methodological Answer :
- Catalyst Screening : Compare K₂CO₃ vs. NaH in polar aprotic solvents (DMF vs. ethanol). K₂CO₃ in ethanol typically achieves >70% yield .
- Temperature Control : Reflux at 80°C for 6 hours improves esterification efficiency vs. room-temperature reactions .
- Table : Yield comparison under different conditions:
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| K₂CO₃ | Ethanol | 80 | 6 | 75 |
| NaH | DMF | 25 | 24 | 50 |
Q. How do structural modifications (e.g., substituents on the benzoate ring) affect the bioactivity of 4-chlorobenzyl esters?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Replace the butoxy group with methoxy or nitro groups and test antimicrobial activity. For example:
- Butoxy : Moderate activity (MIC 32 µg/mL against S. aureus).
- Nitro : Enhanced activity (MIC 8 µg/mL) due to electron-withdrawing effects .
- Mechanistic Insight : Nitro groups increase membrane permeability in Gram-positive bacteria .
Q. How should researchers address contradictions in reported bioactivity data for 4-chlorobenzyl derivatives?
- Methodological Answer :
- Data Normalization : Control for assay variables (e.g., cell line viability protocols, solvent DMSO concentration ≤0.1%).
- Case Study : Discrepancies in IC₅₀ values for apoptosis induction (0.65 µM in MCF-7 vs. 2.41 µM in U-937) may stem from differential expression of apoptotic pathways .
- Validation : Repeat assays with orthogonal methods (e.g., flow cytometry for apoptosis vs. MTT for viability) .
Q. What strategies improve the thermal stability of this compound in material science applications?
- Methodological Answer :
- Additive Screening : Blend with stabilizers (e.g., hindered phenol antioxidants) to delay decomposition.
- Crosslinking : UV-induced polymerization with acrylate monomers increases thermal resistance (TGA onset from 200°C to 240°C) .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
